Chroman-6-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Chroman-6-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that the production of optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), which are similar to this compound, depends on chemical resolution . This process involves enzymatic resolution methods based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Biochemical Pathways
It is known that the biosynthesis of similar compounds, such as tocochromanols, involves the transformation of p-hydroxyphenylpyruvate (hpp) to homogentisic acid (hga), which is catalyzed by hydroxyphenylpyruvate dioxygenase (hppd) .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the production of similar compounds, such as FCCAs, involves the use of an aqueous–toluene biphasic system . Environmental factors, such as the presence of light, can also influence the synthesis of related compounds . .
Biochemical Analysis
Biochemical Properties
Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been studied extensively . These compounds are pivotal chiral building blocks in the pharmaceutical industry . They interact with enzymes such as esterases, which catalyze the production of (S) and ®-6-fluoro-chroman-2-carboxylic acids .
Molecular Mechanism
Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been shown to interact with esterases in a highly enantioselective manner . This interaction is thought to be responsible for their production in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with malonic acid in the presence of a catalyst can yield this compound. Another method involves the use of chromone derivatives, which can be converted to this compound through reduction and subsequent carboxylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. Advanced techniques like continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chroman-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
- Chroman-2-carboxylic acid
- Chroman-4-carboxylic acid
- 6-Hydroxychroman-2-carboxylic acid
Comparison: Chroman-6-carboxylic acid is unique due to the position of the carboxylic acid group on the sixth carbon of the chromane ring. This structural difference can influence its chemical reactivity and biological activity compared to other chromane derivatives. For example, chroman-2-carboxylic acid and chroman-4-carboxylic acid have carboxylic acid groups at different positions, leading to variations in their properties and applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKANGOXGBPILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424707 | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-84-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel compounds interact with their target and what are the downstream effects?
A1: The research highlights that 1-oxo-3-phenyl-isochroman-6-carboxylic acid amides, specifically Compounds 1 and 7, exhibit selective antagonistic activity on the M3 muscarinic acetylcholine receptors []. These receptors are predominantly found in smooth muscles, including those lining the airways. By binding to and inhibiting M3 receptors, these compounds prevent acetylcholine-induced bronchoconstriction, leading to relaxation of the airway smooth muscles and improved airflow [].
Q2: What is the structure-activity relationship (SAR) observed in this class of compounds? How do modifications to the 1-oxo-3-phenyl-isothis compound scaffold affect the compound's activity, potency, and selectivity for M3 receptors?
A2: The research primarily focuses on the identification of two promising compounds through virtual screening and in vitro studies. While the study doesn't delve deep into extensive SAR analysis, it suggests that modifications on the amide group of the 1-oxo-3-phenyl-isothis compound scaffold significantly impact the interaction with the M3 receptor []. Further research exploring various substitutions on the aromatic ring and the amide nitrogen could provide valuable insights into the SAR and guide the development of even more potent and selective M3 antagonists.
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